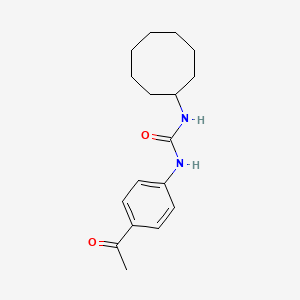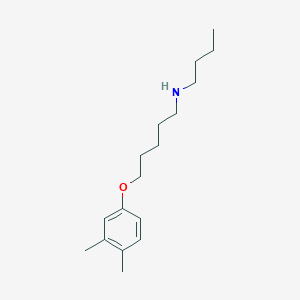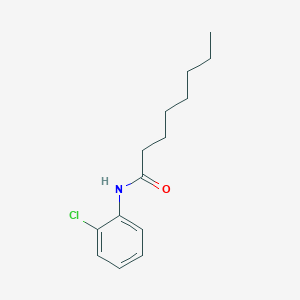![molecular formula C21H22O3 B4921033 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4921033.png)
1-[3-(3-ethoxyphenoxy)propoxy]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3-ethoxyphenoxy)propoxy]naphthalene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EPN and is synthesized by the reaction of 3-(3-ethoxyphenoxy)propyl bromide with naphthalene in the presence of a strong base.
科学的研究の応用
1-[3-(3-ethoxyphenoxy)propoxy]naphthalene has shown potential applications in various scientific research fields, including drug discovery, material science, and environmental science. In drug discovery, EPN has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In material science, EPN has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, EPN has been used as a pesticide to control the population of insect pests.
作用機序
The mechanism of action of 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene is not fully understood. However, studies have shown that EPN can inhibit the production of inflammatory cytokines and modulate the activity of enzymes involved in cancer cell proliferation. In addition, EPN has been found to interact with DNA, leading to the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that EPN can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and modulate the activity of enzymes involved in cancer cell proliferation, such as COX-2 and MMP-9. In addition, EPN has been found to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in vivo.
実験室実験の利点と制限
The advantages of using 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene in lab experiments include its relatively simple synthesis method, its potential applications in various scientific research fields, and its ability to inhibit the production of inflammatory cytokines and modulate the activity of enzymes involved in cancer cell proliferation. The limitations of using EPN in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene. These include:
1. Further investigation of the mechanism of action of EPN to better understand its anti-inflammatory and anti-cancer properties.
2. Development of new EPN-based materials with unique properties for various applications in material science.
3. Exploration of the potential use of EPN as a pesticide for the control of insect pests.
4. Investigation of the potential use of EPN in combination with other drugs for the treatment of inflammatory diseases and cancer.
5. Optimization of the synthesis method of EPN to improve its yield and purity.
Conclusion:
This compound is a chemical compound that has shown potential applications in various scientific research fields, including drug discovery, material science, and environmental science. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs. Further research is needed to better understand the mechanism of action of EPN and to explore its potential applications in various fields.
合成法
The synthesis of 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene is carried out by the reaction of 3-(3-ethoxyphenoxy)propyl bromide with naphthalene in the presence of a strong base. The reaction mechanism involves the substitution of the bromine atom in the 3-(3-ethoxyphenoxy)propyl bromide with the naphthalene ring, resulting in the formation of EPN. This synthesis method is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
1-[3-(3-ethoxyphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-2-22-18-10-6-11-19(16-18)23-14-7-15-24-21-13-5-9-17-8-3-4-12-20(17)21/h3-6,8-13,16H,2,7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGNNORFNQFWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1-phenylcyclohexyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}methanamine](/img/structure/B4920953.png)

![4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4920960.png)



![N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B4920981.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-(2-quinolinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4920984.png)

![isopropyl (5-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate dihydrochloride hydrate](/img/structure/B4920998.png)
![3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4921005.png)
![2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4921018.png)
![6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B4921026.png)

